N-(3-carbamoylthiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide
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Overview
Description
N-(3-carbamoylthiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiophene ring, a pyrrolidine ring, and a sulfonyl group, which contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-carbamoylthiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophene derivative, followed by the introduction of the carbamoyl group. The pyrrolidine ring is then constructed, and the final step involves the addition of the methylsulfonyl group. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions: N-(3-carbamoylthiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-carbamoylthiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide has been explored in several scientific research areas:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic applications, including drug development.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which N-(3-carbamoylthiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact pathways involved can vary, but common targets include proteins involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
N-(3-carbamoylthiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide can be compared with other compounds that have similar structural features or functional groups:
Similar Compounds:
Uniqueness: The unique combination of the thiophene ring, pyrrolidine ring, and sulfonyl group in this compound provides distinct chemical reactivity and potential biological activities that may not be present in other similar compounds.
Properties
IUPAC Name |
N-(3-carbamoylthiophen-2-yl)-1-methylsulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S2/c1-20(17,18)14-5-2-3-8(14)10(16)13-11-7(9(12)15)4-6-19-11/h4,6,8H,2-3,5H2,1H3,(H2,12,15)(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOJNDDKNVXKEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C(=O)NC2=C(C=CS2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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